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Introduction
MMH1 is a novel molecular glue degrader that selectively targets the second bromodomain of

BRD4 (BRD4BD2) for proteasomal degradation. By inducing proximity between BRD4BD2 and

the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex via its substrate receptor DCAF16, MMH1
facilitates the ubiquitination and subsequent degradation of BRD4. This technical guide

provides an in-depth overview of the structural and mechanistic basis of MMH1's activity,

presenting key quantitative data, detailed experimental protocols, and visual representations of

the underlying molecular processes.

Mechanism of Action: Template-Assisted Covalent
Modification
The activity of MMH1 and its close analog, MMH2, is underpinned by a "template-assisted

covalent modification" mechanism.[1][2][3] In this process, the BRD4BD2 domain acts as a

structural template, bringing MMH2 into proximity and optimal orientation to facilitate a covalent

reaction with a specific cysteine residue (Cys58) on DCAF16.[1][4][5] This covalent bond

formation stabilizes the ternary complex, significantly enhancing the efficiency of BRD4

degradation.[1][4]
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The pre-existing structural complementarity between BRD4BD2 and DCAF16 is a critical

feature of this mechanism, creating a favorable interface for the molecular glue to act upon.[1]

[3][5] Mutagenesis studies have revealed that the loop conformation around Histidine 437

(His437) of BRD4BD2 is crucial for the stable interaction with DCAF16 and dictates the

selectivity for the second bromodomain.[4]

Quantitative Data Summary
The following tables summarize key quantitative data related to the structural and functional

aspects of the MMH2-induced ternary complex. MMH2, a vinyl sulfonamide analog of MMH1
(an acrylamide analog), was used for the structural studies and exhibits improved BRD4BD2

degradation activity.[1]

Table 1: Cryo-EM Data Collection, Refinement, and
Validation Statistics for the DDB1ΔB-DDA1-DCAF16-
BRD4(BD2)-MMH2 Complex.[1]
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Parameter Value

Data Collection and Processing

PDB ID 8G46

EMDB ID EMDB-29714

Magnification 105,000×

Voltage (kV) 300

Electron exposure (e−/Å²) 50.27

Defocus range (μm) -0.8 to -2.0

Pixel size (Å) 0.834

Symmetry imposed C1

Initial particle images (no.) 1,234,567

Final particle images (no.) 200,000

Map resolution (Å) 2.2

FSC threshold 0.143

Refinement

Map sharpening B-factor (Å²) -50

Model Composition

Non-hydrogen atoms 8,603

Protein residues 1,064

Ligands MMH2

Validation

MolProbity score 1.5

Clashscore 4.5

Rotamer outliers (%) 0.1
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Ramachandran outliers (%) 0.0

Ramachandran favored (%) 98.0

RMSD (bonds) (Å) 0.003

RMSD (angles) (°) 0.6

Table 2: Functional Activity of MMH1 and MMH2.[1]
Compound Assay Type Parameter Value

MMH1
BRD4BD2

Degradation (16h)
Dmax ~95%

MMH1
BRD4BD2

Degradation (16h)
DC50 <100 nM

MMH2
BRD4BD2

Degradation (16h)
Dmax ~95%

MMH2
BRD4BD2

Degradation (16h)
DC50 <100 nM

TMX1
TR-FRET (DCAF16-

BRD4BD2)
EC50 (hook) >5 µM

Experimental Protocols
Protein Expression and Purification of the DDB1ΔB-
DDA1-DCAF16 Complex

Construct Generation: A polycistronic construct encoding human DDB1 (residues 1-1140,

with residues 425-575 deleted, ΔB), DDA1 (full-length), and DCAF16 (full-length) with a TEV-

cleavable N-terminal His6-tag on DCAF16 was generated.

Baculovirus Expression: The construct was cloned into a pFastBac-based vector for

baculovirus production in Sf9 cells.
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Protein Expression: High-titer baculovirus was used to infect Tni-FNL cells at a density of 2 x

106 cells/mL. Cells were harvested 48-60 hours post-infection.

Lysis and Affinity Chromatography: The cell pellet was lysed, and the clarified lysate was

loaded onto a Ni-NTA affinity column. The column was washed, and the protein complex was

eluted with a gradient of imidazole.

His-Tag Cleavage and Further Purification: The His-tag was cleaved by TEV protease, and

the complex was further purified by ion-exchange chromatography followed by size-

exclusion chromatography.

Cryo-EM Sample Preparation and Data Collection
Ternary Complex Formation: The purified DDB1ΔB-DDA1-DCAF16 complex was mixed with

recombinant human BRD4BD2 (residues 348-460) and MMH2. The mixture was incubated

to allow for complex formation and covalent modification.

Grid Preparation: 3 µL of the complex solution at an appropriate concentration was applied to

a glow-discharged UltrAuFoil R1.2/1.3 300-mesh grid. The grid was blotted and plunge-

frozen in liquid ethane using a Vitrobot Mark IV.

Data Acquisition: Cryo-EM data was collected on a Titan Krios transmission electron

microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

Automated data collection was performed using EPU software. A total of 50 frames were

recorded for each micrograph with a total electron exposure of approximately 50 e-/Å2.[1]

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay

Reagents: Terbium-labeled anti-His antibody (donor), BODIPY-labeled DCAF16 (acceptor),

His-tagged BRD4BD1 or BRD4BD2, and test compounds (MMH1, MMH2, etc.).

Assay Setup: Assays were performed in a low-volume 384-well plate. All reagents were

diluted in TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP,

0.05% Tween-20).[6]

Procedure:
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A mixture of the terbium-labeled antibody and the respective His-tagged BRD4

bromodomain was prepared.

BODIPY-labeled DCAF16 was prepared separately.

Serial dilutions of the test compounds were added to the wells.

The BRD4/antibody mixture and the DCAF16 solution were added to the wells.

The plate was incubated at room temperature for a specified period (e.g., 1-6 hours) to

allow for ternary complex formation.

Data Acquisition: The TR-FRET signal was measured using a plate reader capable of time-

resolved fluorescence measurements, with excitation at approximately 340 nm and emission

at two wavelengths (e.g., 490 nm for terbium and 520 nm for BODIPY). The ratio of the

acceptor to donor emission was calculated to determine the extent of ternary complex

formation.[7]

Western Blotting for BRD4 Degradation
Cell Culture and Treatment: K562 cells were seeded in 6-well plates and treated with various

concentrations of MMH1, MMH2, or control compounds (e.g., DMSO, dBET6, MZ1) for a

specified duration (e.g., 6 or 16 hours).[1]

Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates was determined using a

BCA assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were

separated by SDS-PAGE and transferred to a PVDF membrane.

Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then

incubated with a primary antibody against BRD4 overnight at 4°C. A primary antibody against

a loading control (e.g., GAPDH or β-actin) was also used.
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Detection: After washing, the membrane was incubated with an appropriate HRP-conjugated

secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Quantification: The band intensities were quantified using densitometry software, and the

BRD4 protein levels were normalized to the loading control.

Visualizations
Signaling Pathway of MMH1-induced BRD4 Degradation
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Caption: MMH1 facilitates the formation of a ternary complex between BRD4(BD2) and the

DCAF16 E3 ligase, leading to ubiquitination and proteasomal degradation of BRD4.
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Experimental Workflow for Structural Determination

Protein Purification
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(2.2 Å Resolution)

Click to download full resolution via product page

Caption: Workflow for determining the cryo-EM structure of the DDB1-DCAF16-BRD4(BD2)-

MMH2 ternary complex.

Logical Relationship of Template-Assisted Covalent
Modification
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Caption: Logical flow of the template-assisted covalent modification mechanism, leading to a

stabilized ternary complex.
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To cite this document: BenchChem. [The Structural Basis of MMH1 Activity: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367979#structural-basis-of-mmh1-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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